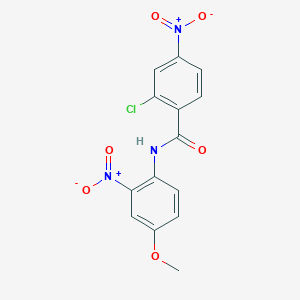
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzamide core. This compound’s unique structure makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 2-amino-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzaldehyde.
Scientific Research Applications
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and chloro groups can enhance its binding affinity to certain molecular targets, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both nitro and chloro groups on the benzamide core allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H10ClN3O6 |
|---|---|
Molecular Weight |
351.70 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-9-3-5-12(13(7-9)18(22)23)16-14(19)10-4-2-8(17(20)21)6-11(10)15/h2-7H,1H3,(H,16,19) |
InChI Key |
XJMSGPOLEHMTMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















